molecular formula C25H24N4O5 B11606496 ethyl {3-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate

ethyl {3-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate

Cat. No.: B11606496
M. Wt: 460.5 g/mol
InChI Key: MSEUCTUBHDHBRC-UDWIEESQSA-N
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Description

ETHYL 2-(3-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that features a combination of indole, imidazolidine, and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. The starting materials might include indole derivatives, carbamoyl chlorides, and ethyl acetate. Common reaction conditions could involve the use of catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield and purity. Techniques such as continuous flow synthesis, high-pressure reactors, and automated purification systems might be employed.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.

    Reduction: Reduction of functional groups using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

Common reagents might include acids, bases, oxidizing agents, and reducing agents. Reaction conditions could vary from room temperature to elevated temperatures, and solvents might include water, ethanol, or organic solvents.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used.

Scientific Research Applications

Chemistry

In chemistry, ETHYL 2-(3-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE might be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, this compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, ETHYL 2-(3-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for ETHYL 2-(3-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole derivatives, imidazolidine derivatives, and carbamoyl-containing compounds.

Uniqueness

ETHYL 2-(3-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is unique due to its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H24N4O5

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 2-[3-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C25H24N4O5/c1-3-34-23(31)15-28-13-17(19-6-4-5-7-21(19)28)12-20-24(32)29(25(33)27-20)14-22(30)26-18-10-8-16(2)9-11-18/h4-13H,3,14-15H2,1-2H3,(H,26,30)(H,27,33)/b20-12+

InChI Key

MSEUCTUBHDHBRC-UDWIEESQSA-N

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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